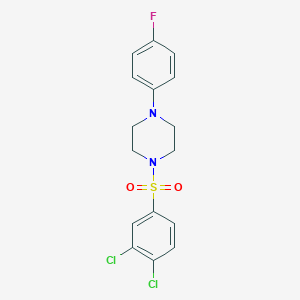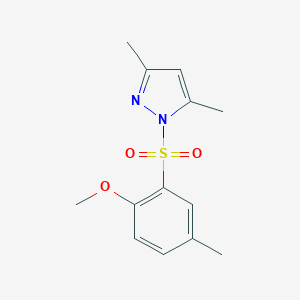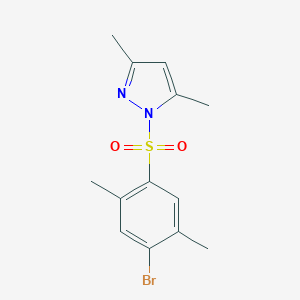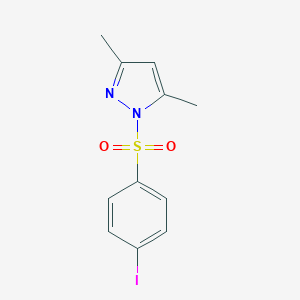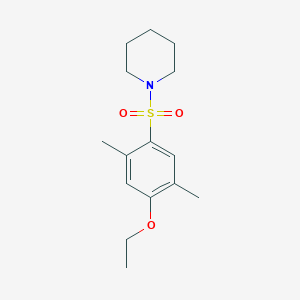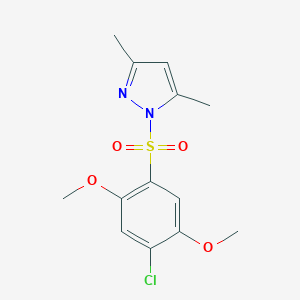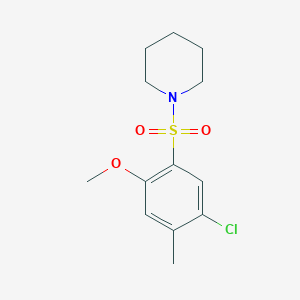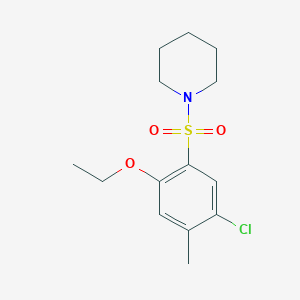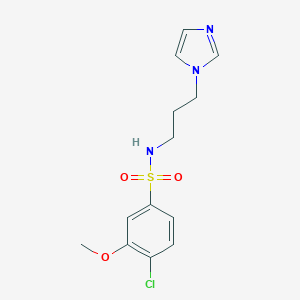
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as CIPMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase and histone deacetylase. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of ion channels and receptors.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. For example, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to modulate the activity of ion channels and receptors, potentially through interactions with specific amino acid residues.
Biochemical and Physiological Effects:
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, potentially through its activity as a histone deacetylase inhibitor. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess anti-inflammatory activity, potentially through its ability to modulate the activity of specific receptors and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses several advantages for use in lab experiments. This compound has been extensively studied, and its synthesis method is well-established. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments. For example, this compound may exhibit off-target effects, and its precise mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide. One potential avenue of research is the investigation of this compound's activity against specific enzymes and receptors. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective derivatives of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-imidazol-1-yl-propylamine followed by reduction with sodium dithionite and methylation with dimethyl sulfate. This synthesis method has been well-established in the literature, and the resulting compound can be purified through recrystallization.
Propriétés
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSLYQQWPIPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

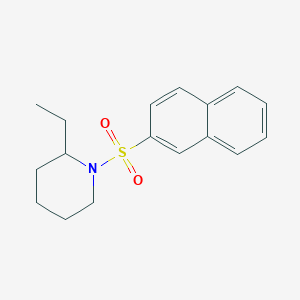
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

